molecular formula C10H18O3 B074332 Ethyl 2-acetyl-4-methylpentanoate CAS No. 1522-34-5

Ethyl 2-acetyl-4-methylpentanoate

Cat. No. B074332
Key on ui cas rn: 1522-34-5
M. Wt: 186.25 g/mol
InChI Key: ZGULNKYAODXSCS-UHFFFAOYSA-N
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Patent
US08865848B2

Procedure details

To a solution of 100 g (0.77 mol) of ethyl acetoacetate in 500 ml of DMF 30.7 g (0.77 mol) of 60% suspension of NaH in mineral oil was added in small portions by vigorous stirring at 60° C. This mixture was additionally stirred for 1 h, and then 105.5 g (0.77 mol) of isobutylbromide was added. The resulting mixture was stirred for 3 h at 90° C., then cooled to room temperature, and 1500 ml of cold water was added. The product was extracted by 3×300 ml of dichloromethane. The combined organic extract was evaporated at reduced pressure using rotary evaporator. Fractional rectification of the residue gave the title product, b.p. 75-80° C./4 mm Hg. Yield 80.5 g (56%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].CN(C=O)C.[H-].[Na+].[CH2:17](Br)[CH:18]([CH3:20])[CH3:19]>O>[C:3]([CH:2]([CH2:17][CH:18]([CH3:20])[CH3:19])[C:1]([O:7][CH2:8][CH3:9])=[O:6])(=[O:4])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C)C=O
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
105.5 g
Type
reactant
Smiles
C(C(C)C)Br
Step Three
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by vigorous stirring at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was additionally stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 3 h at 90° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted by 3×300 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
CUSTOM
Type
CUSTOM
Details
was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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